

Spectroscopic Profile of 2,6-Dichlorobenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichlorobenzoyl chloride

Cat. No.: B1206418

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichlorobenzoyl chloride** (CAS No: 4659-45-4), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed summary of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral properties.

Molecular Structure and Spectroscopic Overview

2,6-Dichlorobenzoyl chloride is a disubstituted aromatic acyl chloride. Its structure, characterized by a benzene ring with two chlorine atoms ortho to a benzoyl chloride group, gives rise to a distinct spectroscopic fingerprint. The following sections detail the characteristic signals and peaks observed in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The spectra for **2,6-Dichlorobenzoyl chloride** are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum of **2,6-Dichlorobenzoyl chloride** is characterized by signals in the aromatic region. Due to the symmetrical substitution pattern of the phenyl ring, the three aromatic protons give rise to a specific splitting pattern.

Table 1: ^1H NMR Spectroscopic Data for **2,6-Dichlorobenzoyl chloride**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.4-7.6	Multiplet	-	Aromatic Protons (3H)

Note: The exact chemical shifts and coupling constants can be visualized on the spectrum available at ChemicalBook.[\[1\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for **2,6-Dichlorobenzoyl chloride** will show distinct signals for the carbonyl carbon and the aromatic carbons.

Table 2: ^{13}C NMR Spectroscopic Data for **2,6-Dichlorobenzoyl chloride**

Chemical Shift (δ) ppm	Assignment
~168	C=O (Carbonyl)
~128-135	Aromatic Carbons

Note: A predicted value for the carbonyl carbon is approximately δ 168 ppm.[\[2\]](#) A complete spectrum is available for viewing on PubChem.[\[3\]](#)

Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,6-Dichlorobenzoyl chloride** shows characteristic absorption bands for the carbonyl group (C=O) of the acyl chloride and vibrations associated with the dichlorinated benzene ring.

Table 3: Key Infrared (IR) Absorption Bands for **2,6-Dichlorobenzoyl chloride**

Wavenumber (cm ⁻¹)	Functional Group
~1780-1750 (strong)	C=O stretch (Acyl Chloride)
~1590-1450	C=C stretch (Aromatic Ring)
~800-700	C-Cl stretch

Note: The gas-phase IR spectrum is available for review at the NIST WebBook.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

4.1.1. Sample Preparation:

- A sample of **2,6-Dichlorobenzoyl chloride** (typically 5-25 mg) is accurately weighed and dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

4.1.2. Data Acquisition:

- The NMR spectra are acquired on a spectrometer operating at a frequency of, for example, 90 MHz for ¹H NMR.
- For ¹H NMR, the spectral width is set to encompass the aromatic and any other relevant regions. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a wider spectral width is used to cover the full range of carbon chemical shifts. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

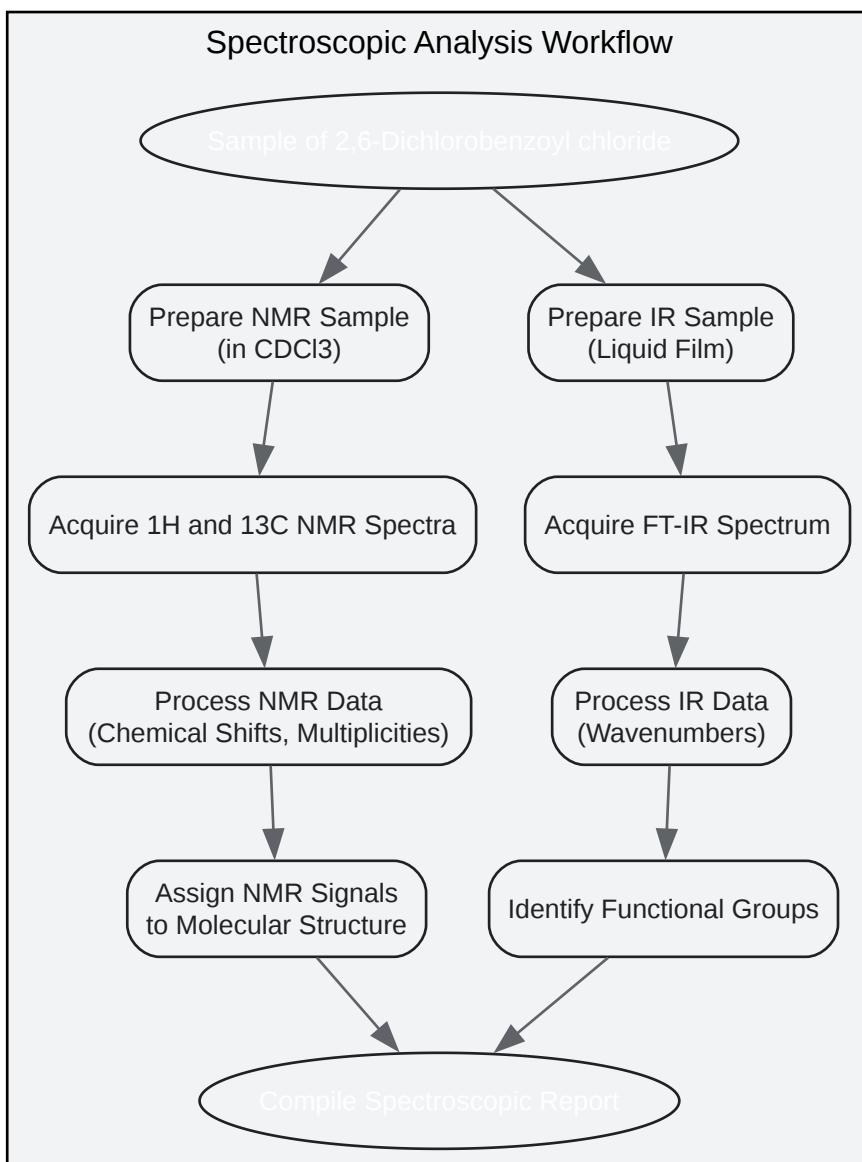
4.2.1. Sample Preparation (Liquid Film):

- As **2,6-Dichlorobenzoyl chloride** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- The plates are gently pressed together to form a uniform thin film.

4.2.2. Data Acquisition (FTIR):

- A background spectrum of the empty sample compartment is recorded.
- The prepared salt plates with the sample are placed in the spectrometer's sample holder.
- The infrared spectrum is recorded over the range of approximately 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations


Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **2,6-Dichlorobenzoyl chloride** with numbering for NMR signal assignment.

Caption: Molecular structure of **2,6-Dichlorobenzoyl chloride** with atom numbering.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of **2,6-Dichlorobenzoyl chloride** is depicted below.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **2,6-Dichlorobenzoyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eng.uc.edu [eng.uc.edu]
- 2. chem.uiowa.edu [chem.uiowa.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. 2,6-Dichlorobenzyl chloride(2014-83-7) 13C NMR spectrum [chemicalbook.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichlorobenzoyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1206418#2-6-dichlorobenzoyl-chloride-spectroscopic-data-ir-nmr\]](https://www.benchchem.com/product/b1206418#2-6-dichlorobenzoyl-chloride-spectroscopic-data-ir-nmr)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com